molecular formula C17H21N7O B2915722 9-methyl-6-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-9H-purine CAS No. 2380033-30-5

9-methyl-6-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-9H-purine

Cat. No.: B2915722
CAS No.: 2380033-30-5
M. Wt: 339.403
InChI Key: WLOJSIZNGKEXTF-UHFFFAOYSA-N
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Description

9-methyl-6-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-9H-purine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a purine ring system substituted with a piperidine moiety and a pyridazine derivative, making it a subject of study in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-methyl-6-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-9H-purine typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the piperidine and pyridazine substituents. Key steps may include:

    Formation of the Purine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Piperidine Moiety: This step often involves nucleophilic substitution reactions where the piperidine ring is attached to the purine core.

    Attachment of the Pyridazine Derivative: The final step involves the reaction of the intermediate compound with a pyridazine derivative, facilitated by suitable reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and ensure scalability.

Chemical Reactions Analysis

Types of Reactions

9-methyl-6-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-9H-purine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

9-methyl-6-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-9H-purine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its role as an enzyme inhibitor or receptor modulator.

    Biological Research: It is used in studies involving cellular signaling pathways and molecular interactions.

    Industrial Applications: The compound may be utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 9-methyl-6-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-4-((6-methylpyridazin-3-yl)oxy)aniline: A related compound with a similar pyridazine moiety.

    4-[(6-methylpyridazin-3-yl)oxy]aniline: Another compound with structural similarities.

Uniqueness

9-methyl-6-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-9H-purine is unique due to its specific combination of a purine ring system with a piperidine and pyridazine derivative. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

9-methyl-6-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N7O/c1-12-3-4-14(22-21-12)25-9-13-5-7-24(8-6-13)17-15-16(18-10-19-17)23(2)11-20-15/h3-4,10-11,13H,5-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLOJSIZNGKEXTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OCC2CCN(CC2)C3=NC=NC4=C3N=CN4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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